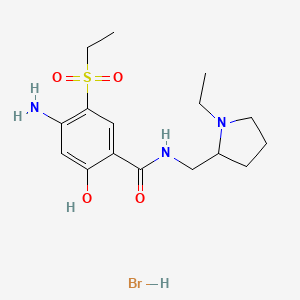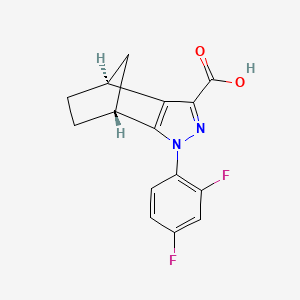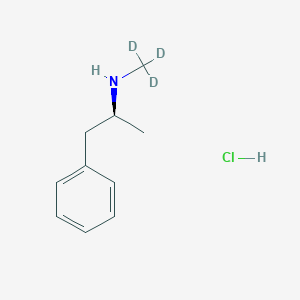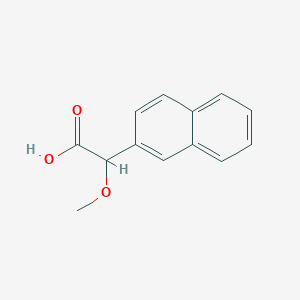
17-epi-Desogestrel Nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-epi-Desogestrel Nitrate is a synthetic steroidal compound and an intermediate in the synthesis of 17-epi-Desogestrel, a β-isomer of Desogestrel. Desogestrel is a progestogen with low androgenic potency, commonly used in contraceptive formulations. The molecular formula of this compound is C22H29NO3, and it has a molecular weight of 355.48.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17-epi-Desogestrel Nitrate involves several steps, starting from commercially available steroid precursors. The key steps include:
Oxidation: The commercially available delta 8 estradiol methyl ether is oxidized under Oppenauer conditions with benzaldehyde, butylated hydroxytoluene, and aluminum isopropoxide to form the corresponding 17-ketone.
Hydroxylation: The 17-ketone undergoes microbiological hydroxylation to introduce the 11-hydroxy group.
Nitration: The hydroxylated intermediate is then nitrated to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 17-epi-Desogestrel Nitrate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Nitration and other substitution reactions to introduce functional groups.
Common Reagents and Conditions:
Oxidation: Benzaldehyde, butylated hydroxytoluene, aluminum isopropoxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Formation of 17-ketone intermediates.
Reduction: Formation of hydroxylated derivatives.
Substitution: Formation of nitrated products like this compound.
Aplicaciones Científicas De Investigación
17-epi-Desogestrel Nitrate is primarily used as an intermediate in the synthesis of 17-epi-Desogestrel, which is a progestogen with low androgenic potency. Its applications include:
Chemistry: Used in the synthesis of steroidal compounds.
Biology: Studied for its effects on hormonal pathways.
Medicine: Used in the development of contraceptive formulations.
Industry: Employed in the large-scale production of progestogens.
Mecanismo De Acción
The mechanism of action of 17-epi-Desogestrel Nitrate involves its conversion to 17-epi-Desogestrel, which binds selectively to the progesterone receptor. This binding acts like a transcription factor, leading to modifications in mRNA synthesis and subsequent biological effects . The molecular targets include the progesterone receptor, and the pathways involved are related to hormonal regulation and reproductive health .
Comparación Con Compuestos Similares
Desogestrel: A progestogen with low androgenic potency, used in contraceptive formulations.
Etonogestrel: Another synthetic progestogen used in contraceptive implants and vaginal rings.
Comparison:
Desogestrel: 17-epi-Desogestrel Nitrate is an intermediate in its synthesis and has similar progestogenic properties but differs in its structural configuration.
Etonogestrel: While both compounds are used in contraceptive formulations, this compound is specifically an intermediate in the synthesis of 17-epi-Desogestrel, whereas etonogestrel is used directly in medical applications.
Propiedades
Fórmula molecular |
C22H29NO3 |
|---|---|
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
[(8S,9S,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] nitrate |
InChI |
InChI=1S/C22H29NO3/c1-4-21-14-15(3)20-17-9-7-6-8-16(17)10-11-18(20)19(21)12-13-22(21,5-2)26-23(24)25/h2,8,17-20H,3-4,6-7,9-14H2,1H3/t17?,18-,19-,20+,21-,22-/m0/s1 |
Clave InChI |
SICRALLOIHYLAT-BHPIROGQSA-N |
SMILES isomérico |
CC[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O[N+](=O)[O-])CCC4=CCCCC34 |
SMILES canónico |
CCC12CC(=C)C3C(C1CCC2(C#C)O[N+](=O)[O-])CCC4=CCCCC34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b] pyridin-3-yl)pyrimidin-5-yl)-N-methylnitrous amide](/img/structure/B13847977.png)

![2-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethylamino]butanedioic acid](/img/structure/B13847985.png)

![9-[(4aR,6R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one](/img/structure/B13847994.png)


![5-Benzyl-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13848010.png)

![methyl 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetate](/img/structure/B13848021.png)
